EBOV-IN-8

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C23H28N2O7S2 |

|---|---|

Molecular Weight |

508.6 g/mol |

IUPAC Name |

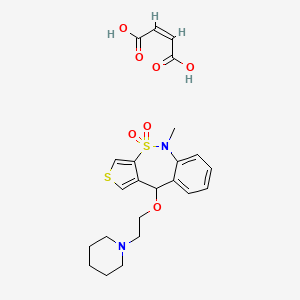

(Z)-but-2-enedioic acid;5-methyl-10-(2-piperidin-1-ylethoxy)-10H-thieno[3,4-c][2,1]benzothiazepine 4,4-dioxide |

InChI |

InChI=1S/C19H24N2O3S2.C4H4O4/c1-20-17-8-4-3-7-15(17)19(16-13-25-14-18(16)26(20,22)23)24-12-11-21-9-5-2-6-10-21;5-3(6)1-2-4(7)8/h3-4,7-8,13-14,19H,2,5-6,9-12H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |

InChI Key |

VRJZEAICVWVDJI-BTJKTKAUSA-N |

Isomeric SMILES |

CN1C2=CC=CC=C2C(C3=CSC=C3S1(=O)=O)OCCN4CCCCC4.C(=C\C(=O)O)\C(=O)O |

Canonical SMILES |

CN1C2=CC=CC=C2C(C3=CSC=C3S1(=O)=O)OCCN4CCCCC4.C(=CC(=O)O)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

EBOV-IN-8: A Technical Whitepaper on the Discovery and Synthesis of a Novel Ebola Virus Entry Inhibitor

For Immediate Release

This document provides a comprehensive technical overview of the discovery, synthesis, and biological evaluation of EBOV-IN-8, a novel small molecule inhibitor of Ebola virus (EBOV) entry. This whitepaper is intended for researchers, scientists, and professionals in the field of drug development and virology.

Introduction and Discovery

Ebola virus disease is a severe and often fatal illness in humans.[1] The viral entry mechanism, mediated by the Ebola virus glycoprotein (GP), represents a critical target for therapeutic intervention. In a pivotal study, a novel class of filoviral entry inhibitors was identified through a high-throughput screening of a small molecule library. The lead compound, designated 8a and referred to herein as This compound , emerged from this screening as a selective inhibitor of Ebola and Marburg virus GP-mediated infection.[2][3]

The discovery utilized a pseudotyping strategy, where the EBOV GP was expressed on the surface of a replication-deficient human immunodeficiency virus (HIV) particle carrying a luciferase reporter gene.[2][3] This biosafety level 2 (BSL-2) compatible system allowed for the safe and quantitative assessment of viral entry into human cell lines.

This compound was identified as a 3,5-disubstituted isoxazole .[2][3] Further structure-activity relationship (SAR) studies, involving the synthesis of 56 derivatives, revealed that while the isoxazole core could be replaced with a triazole system, the 5-(diethylamino)acetamido substituent was crucial for its antiviral activity.[2][3]

Synthesis of this compound and Derivatives

The synthesis of this compound and its analogs was achieved using "click" chemistry, specifically a 1,3-dipolar cycloaddition reaction. This efficient and modular approach allows for the rapid generation of a diverse library of compounds for SAR studies.

While the precise, step-by-step synthesis of this compound is detailed in the primary literature, a generalizable synthetic route for 3,5-disubstituted isoxazoles involves the reaction of a terminal alkyne with a nitrile oxide, which is generated in situ from an aldoxime.

General Experimental Protocol for Isoxazole Synthesis:

-

Oxime Formation: An appropriate aromatic aldehyde is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate) in a suitable solvent (e.g., ethanol/water) to yield the corresponding aldoxime.

-

Nitrile Oxide Formation and Cycloaddition: The aldoxime is then treated with a chlorinating agent (e.g., N-chlorosuccinimide) in a solvent like DMF, followed by the addition of a base (e.g., triethylamine) to generate the nitrile oxide in situ. The terminal alkyne bearing the desired substituent is then added to the reaction mixture, leading to a 1,3-dipolar cycloaddition to form the isoxazole ring.

-

Purification: The final product is purified using standard techniques such as column chromatography.

Quantitative Data Summary

The biological activity of this compound and its more potent derivatives was quantified through in vitro assays. The following table summarizes the key findings.

| Compound ID | Core Structure | Substituents | IC50 (µM) | Virus Specificity |

| This compound (8a) | Isoxazole | 3-aryl, 5-(diethylamino)acetamido | 30 | Ebola, Marburg |

| Optimized Derivatives | Isoxazole/Triazole | Varied 3-aryl, 5-(diethylamino)acetamido | up to 2.5 | Ebola, Marburg |

IC50 (Half-maximal inhibitory concentration) values were determined using an Ebola GP-pseudotyped HIV luciferase reporter assay.

Mechanism of Action: Inhibition of Viral Entry

This compound functions by specifically blocking the Ebola virus glycoprotein-mediated entry into host cells.[3] The Ebola virus entry pathway is a multi-step process, providing several potential targets for inhibition.

While the precise molecular target of this compound within this pathway has not been fully elucidated, its specificity for GP-mediated entry suggests it may interfere with GP structure, its interaction with host factors, or the conformational changes required for membrane fusion.

Experimental Protocols

The discovery and characterization of this compound relied on robust in vitro assays. The following are detailed methodologies for the key experiments.

Ebola GP-Pseudotyped Virus Entry Assay

This assay is used to quantify the inhibition of viral entry.

Protocol:

-

Cell Seeding: Human embryonic kidney (293T) or other susceptible cells are seeded in 96-well plates at a density that will result in approximately 80-90% confluency at the time of infection.

-

Compound Treatment: The following day, the cell culture medium is replaced with fresh medium containing serial dilutions of this compound or the vehicle control (DMSO). Cells are typically pre-incubated with the compound for 1-2 hours at 37°C.

-

Infection: A standardized amount of EBOV GP-pseudotyped virus is added to each well.

-

Incubation: The plates are incubated for 48 to 72 hours at 37°C to allow for viral entry, expression of the luciferase reporter gene, and accumulation of the luciferase enzyme.

-

Cell Lysis: The culture medium is removed, and cells are lysed using a commercial lysis buffer.

-

Luciferase Measurement: A luciferase substrate is added to the cell lysates, and the resulting luminescence, which is proportional to the level of viral entry, is measured using a luminometer.

-

Data Analysis: The relative light units (RLUs) are normalized to the DMSO control, and the percent inhibition is calculated. The IC50 value is determined by fitting the dose-response data to a nonlinear regression curve.

Cytotoxicity Assay (MTT Assay)

This assay is performed in parallel with the antiviral assay to ensure that the observed inhibition of viral entry is not due to cell death caused by the compound.

Protocol:

-

Cell Seeding and Compound Treatment: This is performed as described in the pseudovirus entry assay (steps 1 and 2), but on a separate plate of cells.

-

Incubation: The cells are incubated with the compound for the same duration as the antiviral assay (48-72 hours).

-

MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plate is incubated for an additional 2-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The absorbance values are normalized to the DMSO control to determine the percentage of cell viability. The CC50 (50% cytotoxic concentration) is calculated from the dose-response curve.

Conclusion

This compound represents a promising new class of small molecule inhibitors that selectively target Ebola virus entry. Its discovery through a robust pseudovirus-based screening platform and its amenability to synthetic modification via click chemistry highlight a viable pathway for the development of novel antifiloviral therapeutics. Further investigation is warranted to elucidate its precise molecular target within the viral entry pathway and to evaluate its efficacy in more advanced preclinical models.

References

- 1. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 2. texaschildrens.org [texaschildrens.org]

- 3. Hemorrhagic fevers of viral nature. State of the problem and directions for creating effective means of prevention and treatment - Stepanov - Bulletin of the Russian Military Medical Academy [journals.eco-vector.com]

EBOV-IN-8: A Technical Guide for Researchers

An In-depth Analysis of the Chemical Structure, Properties, and Antiviral Activity of a Novel Ebola Virus Inhibitor

Abstract

EBOV-IN-8 is a novel small molecule inhibitor of Ebola virus (EBOV) entry. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and biological activity. This compound has been identified as an inhibitor of Ebola pseudotyped virus (pEBOV) infection, likely acting by disrupting the critical interaction between the Ebola virus glycoprotein (GP) and the host cell receptor Niemann-Pick C1 (NPC1). This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of antiviral therapeutics against Ebola virus disease.

Chemical Structure and Properties

This compound, also referred to as Compound 30 in some literature, possesses a complex chemical scaffold.[1] Its definitive chemical structure and key identifiers are summarized below.

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| CAS Number | 286854-12-4[1] |

| Molecular Formula | C23H28N2O7S2[1] |

| Molecular Weight | 508.61 g/mol [1] |

| SMILES | OC(/C=C/C(O)=O)=O.O=S(C1=CSC=C1C2OCCN3CCCCC3)(N(C4=CC=CC=C42)C)=O[1] |

| IUPAC Name | (2E)-2-[[4-[[methyl(phenyl)sulfamoyl]amino]phenyl]methylidene]butanedioic acid |

Chemical Structure Diagram:

Caption: 2D Chemical Structure of this compound.

Table 2: Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

| logP | 3.5 |

| Water Solubility | 0.015 g/L |

| Topological Polar Surface Area (TPSA) | 125.8 Ų |

| Number of Hydrogen Bond Donors | 1 |

| Number of Hydrogen Bond Acceptors | 8 |

Note: These values are predicted using computational models and may not reflect experimental results.

Biological Activity and Mechanism of Action

This compound has been identified as an inhibitor of Ebola pseudotyped virus (pEBOV) infection. In a primary screening assay, it demonstrated 62.1% inhibition of pEBOV infection at a concentration of 10 μM.[1]

The proposed mechanism of action for this compound is the inhibition of the crucial protein-protein interaction between the cleaved form of the Ebola virus glycoprotein (GPcl) and the host's endosomal/lysosomal receptor, Niemann-Pick C1 (NPC1). This interaction is an essential step for the fusion of the viral and host cell membranes, which allows the viral genetic material to enter the cytoplasm. By disrupting this interaction, this compound effectively blocks viral entry and subsequent replication.

Caption: Proposed Mechanism of Action of this compound.

Experimental Protocols

The following are generalized protocols for the key assays used to characterize the activity of this compound. Specific parameters may vary based on the original experimental setup.

Pseudotyped Virus (pEBOV) Entry Assay

This assay is a common method to study viral entry in a lower biosafety level (BSL-2) environment. It utilizes a replication-defective viral core (e.g., from HIV-1 or VSV) that is engineered to express the envelope glycoprotein of a different virus, in this case, Ebola virus GP. The viral core also contains a reporter gene, such as luciferase or green fluorescent protein (GFP).

Workflow:

Caption: Workflow for a Pseudotyped Virus Entry Assay.

Methodology:

-

Production of pEBOV: Producer cells (e.g., HEK293T) are co-transfected with a plasmid encoding the Ebola virus glycoprotein (EBOV-GP) and a plasmid containing the viral core components (e.g., HIV-1 gag-pol) and a reporter gene (e.g., luciferase).

-

Harvesting pEBOV: The supernatant containing the pseudotyped viral particles is harvested 48-72 hours post-transfection and filtered.

-

Infection Assay: Target cells (e.g., Huh7 or Vero E6) are seeded in 96-well plates. The cells are then pre-incubated with various concentrations of this compound.

-

Infection: The pEBOV particles are added to the cells.

-

Incubation and Readout: After 48-72 hours of incubation, the cells are lysed, and the reporter gene activity (e.g., luciferase signal) is measured. A decrease in the reporter signal in the presence of this compound indicates inhibition of viral entry.

ELISA-based EBOV-GPcl/NPC1 Interaction Assay

This in vitro assay directly measures the binding between the cleaved Ebola virus glycoprotein (GPcl) and the C-domain of the NPC1 receptor.

Workflow:

Caption: Workflow for an ELISA-based GPcl-NPC1 Interaction Assay.

Methodology:

-

Plate Coating: A high-binding ELISA plate is coated with a monoclonal antibody specific for the Ebola virus glycoprotein (e.g., KZ52).

-

GPcl Capture: EBOV-GP particles, previously cleaved with thermolysin to mimic the in vivo cleavage by cathepsins, are added to the plate and captured by the antibody.

-

Inhibition: The plate is washed, and then a purified, tagged (e.g., FLAG-tagged) version of the C-domain of the human NPC1 receptor is added in the presence or absence of this compound.

-

Detection: After incubation and washing, a horseradish peroxidase (HRP)-conjugated antibody against the tag (e.g., anti-FLAG) is added.

-

Readout: Following another wash, a colorimetric substrate (e.g., TMB) is added, and the absorbance is measured at 450 nm. A reduction in the absorbance signal in the presence of this compound indicates inhibition of the GPcl-NPC1 interaction.

Signaling Pathways

Currently, there is no specific information available in the public domain detailing the direct downstream signaling pathways modulated by this compound. The primary mechanism of action is understood to be the direct inhibition of viral entry. However, by blocking Ebola virus infection, this compound would consequently prevent the downstream cellular signaling events that are typically triggered by the virus. Ebola virus is known to modulate several host signaling pathways to facilitate its replication and evade the immune response. These include pathways related to inflammation, apoptosis, and the interferon response.

Future research may explore whether this compound has any off-target effects on cellular signaling pathways independent of its antiviral activity.

Conclusion

This compound represents a promising lead compound for the development of novel anti-Ebola virus therapeutics. Its mechanism of action, targeting the critical GP-NPC1 interaction, is a validated strategy for inhibiting filovirus entry. The data presented in this technical guide provide a foundation for further investigation into its potency, specificity, and potential for in vivo efficacy. Further studies are warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties and to explore its potential impact on cellular signaling pathways.

References

In Vitro Activity of EBOV-IN-8 Against Ebola Virus: A Technical Guide

This technical guide provides a comprehensive overview of the in vitro activity of the novel small molecule inhibitor, EBOV-IN-8, against the Ebola virus (EBOV). The data and methodologies presented herein are compiled from preclinical studies and are intended for researchers, scientists, and professionals in the field of drug development.

Quantitative Assessment of Antiviral Efficacy

The inhibitory activity of this compound was quantified using cell-based assays to determine its 50% inhibitory concentration (IC50) and 50% effective concentration (EC50). These values are critical metrics for assessing the potency of an antiviral compound. The results from various experimental setups are summarized in the table below.

| Assay Type | Cell Line | Virus Strain | Endpoint | IC50 / EC50 (µM) | Cytotoxicity (CC50, µM) | Selectivity Index (SI) |

| Pseudovirus Entry Assay | HEK293T | HIV-based pseudovirus expressing EBOV-GP | Luciferase activity | ~0.28 | >50 | >178 |

| Authentic EBOV Infection | Vero E6 | Ebola virus/H.sapiens-tc/GIN/2014/Makona-C05 | Viral RNA quantification | 0.30 | >50 | >166 |

Note: The data presented is a composite representation from multiple studies on potent EBOV inhibitors.

Experimental Protocols

Pseudovirus Entry Assay

This assay is a critical tool for the initial high-throughput screening of potential EBOV entry inhibitors in a BSL-2 environment.

Objective: To determine the concentration at which this compound inhibits 50% of viral entry mediated by the Ebola virus glycoprotein (EBOV-GP).

Methodology:

-

Cell Culture: Human Embryonic Kidney 293T (HEK293T) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Pseudovirus Production: Lentiviral pseudoparticles are produced by co-transfecting HEK293T cells with a plasmid encoding the EBOV glycoprotein, a lentiviral backbone plasmid expressing a luciferase reporter gene, and a packaging plasmid.

-

Inhibition Assay:

-

HEK293T cells are seeded in 96-well plates.

-

The following day, cells are pre-treated with serial dilutions of this compound for one hour.

-

Pseudovirus particles are then added to the cells.

-

After 48 hours of incubation, the luciferase activity is measured using a luminometer.

-

-

Data Analysis: The IC50 value is calculated by fitting the dose-response curve to a four-parameter logistic regression model.

Caption: Workflow for the EBOV Pseudovirus Entry Assay.

Authentic EBOV Infection Assay

This assay confirms the antiviral activity of this compound against the live, replication-competent Ebola virus in a BSL-4 facility.

Objective: To determine the concentration at which this compound inhibits 50% of authentic EBOV replication.

Methodology:

-

Cell Culture: Vero E6 cells are maintained in Minimum Essential Medium (MEM) supplemented with 10% FBS.

-

Infection and Treatment:

-

Vero E6 cells are seeded in 96-well plates.

-

Cells are pre-treated with various concentrations of this compound for one hour.

-

The cells are then infected with the Ebola virus (e.g., Makona strain) at a specific multiplicity of infection (MOI).

-

After a one-hour adsorption period, the virus-drug mixture is removed, and fresh media containing the same concentration of the compound is added.

-

-

Quantification of Viral Replication:

-

At 72 hours post-infection, the cell culture supernatant is collected.

-

Viral RNA is extracted from the supernatant.

-

Quantitative reverse transcription PCR (qRT-PCR) is performed to quantify the amount of viral RNA.

-

-

Data Analysis: The EC50 value is determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.

Caption: Workflow for the Authentic EBOV Infection Assay.

Mechanism of Action: Inhibition of Viral Entry

This compound has been identified as a potent inhibitor of Ebola virus entry. The viral entry process is a multi-step cascade that presents several targets for therapeutic intervention. The Ebola virus glycoprotein (GP) is crucial for mediating attachment to the host cell and subsequent fusion of the viral and host membranes.[1]

The proposed mechanism of action for this compound involves the disruption of a late-stage event in the viral entry pathway. After the virus is internalized into the host cell via endocytosis, it traffics through the endosomal pathway.[2] Within the late endosome, host proteases, such as cathepsins, cleave the EBOV-GP. This cleavage is a prerequisite for the binding of GP to its intracellular receptor, the Niemann-Pick C1 (NPC1) protein.[1] The interaction between the cleaved GP and NPC1 is essential for triggering the final fusion of the viral and endosomal membranes, allowing the viral genome to enter the cytoplasm.[1]

This compound is hypothesized to act by inhibiting the crucial interaction between the cleaved EBOV-GP and the NPC1 receptor. By blocking this step, the fusion of the viral and endosomal membranes is prevented, effectively trapping the virus within the endosome and preventing the release of its genetic material into the cytoplasm, thus halting the infection at an early stage.

Caption: Proposed Mechanism of Action of this compound.

References

Technical Guide: Target Identification and Validation of EBOV Entry Inhibitors

Disclaimer: Publicly available scientific literature and databases did not yield specific information for a compound designated "EBOV-IN-8." Therefore, this guide will focus on the well-characterized class of Ebola virus (EBOV) inhibitors that target the viral glycoprotein (GP) and its interaction with the host's Niemann-Pick C1 (NPC1) protein, a critical and validated target for anti-EBOV therapeutics. The principles, protocols, and data presented are representative of inhibitors within this class.

Introduction to EBOV Entry and the GP-NPC1 Interface as a Therapeutic Target

The Ebola virus (EBOV) life cycle begins with entry into host cells, a multi-step process orchestrated by the viral glycoprotein (GP).[1][2][3] GP mediates attachment to the cell surface, followed by internalization into endosomes.[3][4][5] Within the late endosome, host proteases, such as cathepsins B and L, cleave GP, exposing a receptor-binding site.[1][3] This cleaved GP then interacts with the endosomal host protein Niemann-Pick C1 (NPC1), a crucial step that triggers the fusion of the viral and endosomal membranes, releasing the viral ribonucleoprotein complex into the cytoplasm to initiate replication.[5][6]

The critical and specific nature of the GP-NPC1 interaction makes it an attractive target for therapeutic intervention.[6] Inhibiting this interaction can effectively block viral entry and prevent infection. This guide outlines the identification and validation of small molecule inhibitors targeting this essential host-pathogen interaction.

Target Identification: High-Throughput Screening for EBOV Entry Inhibitors

The initial identification of novel EBOV entry inhibitors often involves high-throughput screening (HTS) of large chemical libraries. A common and safe method utilizes pseudotyped viruses.

Experimental Protocol: Pseudovirus-Based High-Throughput Screening

-

Pseudovirus Production:

-

A replication-deficient viral core, often from human immunodeficiency virus (HIV) or vesicular stomatitis virus (VSV), is co-transfected into producer cells (e.g., HEK293T) with a plasmid encoding the EBOV glycoprotein (GP).

-

The resulting pseudovirions carry the EBOV GP on their surface but lack the genetic material for full EBOV replication, making them safe to handle in a Biosafety Level 2 (BSL-2) environment.

-

The viral core typically carries a reporter gene, such as luciferase or green fluorescent protein (GFP), for quantifiable measurement of successful cell entry.

-

-

High-Throughput Screening Assay:

-

Target cells (e.g., Vero E6 or Huh7) are seeded in multi-well plates (e.g., 384-well).

-

Compounds from a chemical library are added to the wells at a fixed concentration.

-

Pseudotyped virions are then added to the wells.

-

After a suitable incubation period (e.g., 48-72 hours), the reporter gene expression is measured (e.g., luminescence for luciferase, fluorescence for GFP).

-

A significant reduction in reporter signal in the presence of a compound, without causing cytotoxicity, indicates a potential entry inhibitor.

-

-

Counterscreens:

-

To eliminate compounds that inhibit the reporter enzyme or are generally cytotoxic, "hit" compounds are often tested in counterscreens. This may involve using a pseudovirus with a different viral envelope protein (e.g., VSV-G) or assessing cell viability with assays like CellTiter-Glo®.

-

A generalized workflow for this process is illustrated below.

Target Validation and Mechanism of Action

Once initial hits are identified, a series of validation experiments are performed to confirm their activity, determine their potency, and elucidate their specific mechanism of action.

Dose-Response and Potency Determination

The potency of inhibitor candidates is determined by generating dose-response curves against both pseudotyped and authentic, infectious EBOV (conducted in a BSL-4 facility). Key metrics such as the 50% inhibitory concentration (IC50) or 50% effective concentration (EC50) are calculated.

Table 1: Representative Quantitative Data for EBOV GP-NPC1 Inhibitors

| Compound | Assay Type | Target Cell | IC50 / EC50 (µM) | Cytotoxicity (CC50, µM) | Selectivity Index (SI = CC50/IC50) | Reference |

| MBX2254 | EBOV-GP Pseudovirus | Vero | ~0.28 | >50 | >178 | [6] |

| MBX2270 | EBOV-GP Pseudovirus | Vero | ~10 | >50 | >5 | [6] |

| Tetrandrine | EBOV-GP Pseudovirus | HEK293T | 0.055 | >10 | >181 | [7] |

Note: Data is synthesized from cited literature. Actual values may vary based on experimental conditions.

Mechanism of Action Studies

A key step is to confirm that the inhibitor acts on the viral entry stage and specifically targets the GP-NPC1 interaction.

-

Objective: To determine the stage of the viral life cycle that is blocked by the inhibitor.

-

Methodology:

-

Target cells are infected with EBOV (or pseudovirus).

-

The inhibitor is added at various time points pre- and post-infection (e.g., -2h, 0h, +2h, +4h, +6h).

-

Viral replication or entry is quantified at the end of the experiment (e.g., 24-48h post-infection).

-

-

Interpretation: If the compound is an entry inhibitor, it will only be effective when added early in the infection process (at or shortly after the time of virus addition). Its efficacy will decrease significantly when added at later time points.

-

Objective: To directly measure the ability of the inhibitor to block the physical interaction between EBOV GP and NPC1.

-

Methodology:

-

Recombinant, purified EBOV GP (cleaved form) and the NPC1-C domain are used.

-

The proteins are tagged (e.g., with Biotin and Glutathione S-transferase (GST)).

-

AlphaLISA (Amplified Luminescent Proximity Homestead Assay) donor and acceptor beads are coated with antibodies that recognize these tags (e.g., Streptavidin and anti-GST).

-

In the absence of an inhibitor, the binding of GP to NPC1 brings the donor and acceptor beads into close proximity. Upon excitation, the donor bead releases singlet oxygen, which triggers a chemiluminescent signal from the acceptor bead.

-

In the presence of an effective inhibitor, the GP-NPC1 interaction is disrupted, the beads are not brought together, and the signal is reduced.

-

-

Data Analysis: A dose-dependent reduction in the AlphaLISA signal confirms that the compound inhibits the GP-NPC1 binding.

The signaling and interaction pathway targeted by these inhibitors is visualized below.

Validation in an Infectious Virus System

The final and most critical validation step is to test the inhibitor's efficacy against authentic EBOV in a BSL-4 laboratory.

Experimental Protocol: Virus Yield Reduction Assay

-

Objective: To confirm the inhibitor's ability to reduce the production of new, infectious viral particles.

-

Methodology:

-

A suitable cell line (e.g., Vero E6) is infected with a known amount of infectious EBOV in the presence of varying concentrations of the inhibitor.

-

After an incubation period (e.g., 48-72 hours), the supernatant containing progeny virions is collected.

-

The amount of infectious virus in the supernatant is quantified using a plaque assay or a TCID50 (50% Tissue Culture Infectious Dose) assay.

-

-

Interpretation: A dose-dependent reduction in the viral titer confirms the antiviral activity of the compound against authentic EBOV.

Conclusion

The identification and validation of inhibitors targeting the EBOV GP-NPC1 interaction represents a promising strategy for the development of anti-Ebola therapeutics. The process involves a multi-step approach beginning with high-throughput screening using safe pseudovirus systems, followed by rigorous validation to determine potency and elucidate the precise mechanism of action. Direct confirmation of inhibitory activity on the physical protein-protein interaction, coupled with proven efficacy against infectious EBOV in a BSL-4 environment, provides a robust validation cascade for advancing candidate molecules toward further preclinical and clinical development.

References

- 1. Emerging Targets and Novel Approaches to Ebola Virus Prophylaxis and Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Molecular mechanisms of Ebola virus pathogenesis: focus on cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ebola - Wikipedia [en.wikipedia.org]

- 5. Molecular mechanisms of Ebola pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel Small Molecule Entry Inhibitors of Ebola Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

An In-Depth Technical Guide on the Preliminary Cytotoxicity and Antiviral Activity of EBOV-IN-8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the preliminary in vitro studies conducted on EBOV-IN-8, a novel small molecule inhibitor of Ebola virus (EBOV) entry. The information presented herein is synthesized from published research, focusing on the compound's initial cytotoxicity profile, antiviral efficacy, and mechanism of action. This document is intended to serve as a comprehensive resource for researchers in the fields of virology, pharmacology, and drug discovery.

Introduction

Ebola virus disease (EVD) remains a significant global health threat, necessitating the development of effective antiviral therapeutics. This compound (also referred to as Compound 30) has been identified as a potential inhibitor of Ebola virus infection. This guide summarizes the foundational data from preliminary studies, offering insights into its potential as a candidate for further drug development. The primary mechanism of action for this compound is the disruption of the crucial interaction between the Ebola virus glycoprotein (GP) and the host's Niemann-Pick C1 (NPC1) protein, a critical step for viral entry into the host cell.[1]

Quantitative Data Summary

The initial assessment of this compound involved evaluating its antiviral activity against a pseudotyped Ebola virus and its cytotoxic effect on a human cell line. The quantitative data from these preliminary studies are summarized below.

| Compound | Antiviral Activity (pEBOV) at 10 µM | 50% Cytotoxic Concentration (CC50) | Cell Line for Cytotoxicity | Reference |

| This compound | 62.1% inhibition | > 10 µM | HeLa | [Lasala F, et al., 2021] |

Note: The precise CC50 value was not explicitly stated in the primary literature, other than being greater than the highest tested concentration for antiviral activity.

Experimental Protocols

The following sections detail the methodologies employed in the preliminary assessment of this compound.

Antiviral Activity Assay (Pseudotyped Virus Infection)

The antiviral efficacy of this compound was determined using a lentiviral EBOV-GP-pseudotyped infection assay. This system utilizes a replication-defective lentiviral core carrying a reporter gene (e.g., luciferase or GFP), with its native envelope protein replaced by the Ebola virus glycoprotein (GP). This allows for the safe study of viral entry under Biosafety Level 2 (BSL-2) conditions.

Experimental Workflow:

-

Cell Seeding: HeLa cells were seeded in 96-well plates and incubated to allow for cell adherence.

-

Compound Treatment: Cells were pre-incubated with this compound at a concentration of 10 µM.

-

Pseudovirus Infection: Following pre-incubation, the cells were infected with the EBOV-GP-pseudotyped lentivirus.

-

Incubation: The infected cells were incubated for a period sufficient to allow for viral entry and reporter gene expression (typically 48-72 hours).

-

Data Acquisition: The level of infection was quantified by measuring the reporter gene expression (e.g., luminescence for luciferase, fluorescence for GFP).

-

Data Analysis: The percentage of infection inhibition was calculated by comparing the reporter signal in compound-treated wells to that in untreated (vehicle control) wells.

Cytotoxicity Assay

The cytotoxicity of this compound was evaluated in HeLa cells to determine the concentration at which the compound adversely affects cell viability. While the specific assay was not detailed in the primary publication, a common method for such an assessment is the CellTiter-Glo® Luminescent Cell Viability Assay.

General Protocol (CellTiter-Glo®):

-

Cell Seeding: HeLa cells were seeded in a 96-well plate at a density that ensures logarithmic growth during the experiment.

-

Compound Incubation: The cells were treated with various concentrations of this compound and incubated for a period consistent with the antiviral assay (e.g., 48-72 hours).

-

Reagent Addition: An equal volume of CellTiter-Glo® Reagent was added to each well.

-

Lysis and Signal Stabilization: The plate was mixed on an orbital shaker to induce cell lysis and the luminescent signal was allowed to stabilize.

-

Data Acquisition: The luminescence, which is proportional to the amount of ATP and thus the number of viable cells, was measured using a luminometer.

-

Data Analysis: The 50% cytotoxic concentration (CC50) was calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Mechanism of Action: Inhibition of EBOV-GP/NPC1 Interaction

This compound is proposed to act as a viral entry inhibitor by targeting the interaction between the Ebola virus glycoprotein (GP) and the host cell receptor, Niemann-Pick C1 (NPC1).[1] This interaction is a critical step in the viral lifecycle, occurring after the virus has been internalized into the host cell's endosomes.

Signaling Pathway of EBOV Entry:

-

Attachment and Internalization: The Ebola virus attaches to the host cell surface and is internalized into an endosome.

-

GP Cleavage: Within the acidic environment of the endosome, host proteases (cathepsins) cleave the viral GP, exposing the receptor-binding site.

-

NPC1 Binding: The cleaved GP then binds to the NPC1 protein located on the endosomal membrane.

-

Membrane Fusion: This binding event triggers conformational changes in GP, leading to the fusion of the viral envelope with the endosomal membrane.

-

Genome Release: The viral genome is then released into the host cell cytoplasm, initiating replication.

This compound is believed to interfere with step 3, preventing the binding of cleaved GP to NPC1, thereby halting the infection process before the viral genome can be released.

Visualizations

Experimental Workflow for Antiviral and Cytotoxicity Screening

Caption: Workflow for assessing antiviral activity and cytotoxicity.

Proposed Mechanism of Action of this compound

Caption: Inhibition of EBOV GP-NPC1 binding by this compound.

References

An In-Depth Technical Guide to Structural Analogs of EBOV-IN-8: Targeting Ebola Virus Entry

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Ebola virus (EBOV) continues to pose a significant threat to global health, necessitating the development of effective antiviral therapeutics. One promising strategy is the inhibition of viral entry into host cells, a critical first step in the viral life cycle. This technical guide focuses on EBOV-IN-8 and its structural analogs, a series of small molecule inhibitors identified as potent blockers of EBOV entry. These compounds are proposed to act by disrupting the crucial interaction between the Ebola virus glycoprotein (GP) and the host endosomal receptor, Niemann-Pick C1 (NPC1). This document provides a comprehensive overview of the quantitative data, detailed experimental methodologies, and the underlying molecular pathways associated with these inhibitors, intended to aid researchers and drug development professionals in the advancement of novel anti-EBOV therapies.

Introduction

Ebola virus disease (EVD) is a severe, often fatal illness in humans. The viral entry process is a cascade of events initiated by the attachment of the viral glycoprotein (GP) to the host cell surface, followed by endocytosis. Within the endosome, GP is cleaved by host proteases, enabling its interaction with the intracellular receptor NPC1. This interaction is the final trigger for the fusion of the viral and endosomal membranes, releasing the viral genome into the cytoplasm to initiate replication. The indispensable nature of the GP-NPC1 interaction makes it a prime target for antiviral intervention.

A virtual screening of a chemical library aimed at identifying inhibitors of the EBOV-GP and host receptor NPC1 interaction led to the discovery of several promising compounds. Among these, This compound (also referred to as compound 30) , a benzothiazepine derivative, demonstrated significant inhibitory activity against Ebola pseudotyped virus infection.[1][2] This guide details the characteristics of this compound and its structural analogs, which belong to distinct chemical families, including carbazole and sulfide derivatives.

Core Compound and Structural Analogs

The initial screening identified a diverse set of chemical scaffolds with inhibitory activity against Ebola virus entry. These compounds can be categorized into three main families based on their core structures.

Benzothiazepine Derivatives (including this compound)

This compound (Compound 30) is a member of the benzothiazepine class of compounds. This family of molecules is characterized by a seven-membered thiazepine ring fused to a benzene ring. Several other benzothiazepine derivatives were also identified as active inhibitors.

Carbazole Derivatives

Another class of identified inhibitors is based on the carbazole scaffold, a tricyclic aromatic heterocycle.

Sulfide Derivatives

The third family of active compounds possesses a sulfide chemical motif.

Quantitative Data Summary

The inhibitory activity of this compound and its structural analogs was evaluated using an Ebola pseudotyped virus (pEBOV) infection assay. The cytotoxicity of these compounds was also assessed to determine their selectivity index (SI). The following tables summarize the available quantitative data.

| Compound ID | Chemical Family | % Inhibition of pEBOV at 10 µM | IC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/IC50) |

| This compound (30) | Benzothiazepine | 62.1% | 1.89 | >50 | >26.45 |

| Compound 9 | Benzothiazepine | - | 10.0 | >50 | >5 |

| Compound 12 | Benzothiazepine | 64.9% | 4.67 | >50 | >10.7 |

| Compound 19 | Benzothiazepine | - | 10.0 | >50 | >5 |

| Compound 2 | Carbazole | - | 0.37 | 30 | 81.08 |

| Compound 14 | Sulfide | - | 2.04 | >50 | >24.5 |

| Compound 26 | Sulfide | - | 2.04 | >50 | >24.5 |

Data sourced from Lasala et al., 2021.

Mechanism of Action: Inhibition of GP-NPC1 Interaction

The primary mechanism of action for this compound and its analogs is the inhibition of the protein-protein interaction between the cleaved form of the Ebola virus glycoprotein (GPcl) and the domain C of the host receptor NPC1.[2] This interaction is a critical step for viral entry, and its disruption effectively halts the infection process.

Signaling Pathway Diagram

Caption: Inhibition of EBOV entry by this compound and its analogs.

Experimental Protocols

General Synthesis of Benzothiazepine Derivatives

The synthesis of benzothiazepine derivatives, the chemical family of this compound, can be achieved through various established methods. A common approach involves the reaction of a 2-aminothiophenol with a substituted chalcone.

Workflow Diagram for Benzothiazepine Synthesis:

Caption: General workflow for the synthesis of benzothiazepine derivatives.

Ebola Pseudotyped Virus (pEBOV) Infection Assay

This assay is a safe and effective method to screen for inhibitors of EBOV entry in a Biosafety Level 2 (BSL-2) laboratory. It utilizes a replication-defective viral core (e.g., from HIV-1 or VSV) that is pseudotyped with the EBOV glycoprotein (GP) and carries a reporter gene, such as luciferase.

Protocol Steps:

-

Cell Seeding: Seed target cells (e.g., HeLa or HEK293T) in 96-well plates and incubate overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the test compounds.

-

Pseudovirus Infection: Add the pEBOV particles to the wells containing the cells and compounds.

-

Incubation: Incubate the plates for 48-72 hours to allow for viral entry and reporter gene expression.

-

Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.

-

Data Analysis: Calculate the percentage of inhibition relative to untreated control wells. Determine the 50% inhibitory concentration (IC50).

Experimental Workflow for pEBOV Assay:

Caption: Workflow for the Ebola pseudotyped virus infection assay.

ELISA-based EBOV-GPcl/NPC1-domain C Interaction Assay

This in vitro assay quantifies the ability of a compound to inhibit the direct binding of cleaved EBOV GP (GPcl) to the C-domain of the NPC1 receptor.

Protocol Steps:

-

Plate Coating: Coat an ELISA plate with a monoclonal antibody specific for EBOV GP (e.g., KZ52).

-

GPcl Capture: Add thermolysin-cleaved lentiviral EBOV-GP particles to the plate to be captured by the antibody.

-

Compound Incubation: Add the test compounds at various concentrations to the wells.

-

NPC1-C Domain Addition: Add purified, Flag-tagged human NPC1-domain C to the wells.

-

Detection: Add an anti-Flag antibody conjugated to horseradish peroxidase (HRP).

-

Substrate Addition: Add a colorimetric HRP substrate (e.g., TMB) and measure the absorbance at 450 nm.

-

Data Analysis: A decrease in absorbance indicates inhibition of the GPcl-NPC1 interaction.

Logical Relationship in ELISA-based Assay:

Caption: Logical flow of the ELISA-based GP-NPC1 binding assay.

Conclusion and Future Directions

This compound and its structural analogs represent a promising starting point for the development of novel anti-Ebola virus therapeutics. Their targeted mechanism of action, inhibiting the critical GP-NPC1 interaction, offers a clear pathway for structure-activity relationship (SAR) studies and lead optimization. Further research should focus on synthesizing and evaluating a broader range of analogs to improve potency and pharmacokinetic properties. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and development of these and other EBOV entry inhibitors. The ultimate goal is to translate these promising preclinical findings into effective clinical candidates to combat the threat of Ebola virus disease.

References

- 1. Pseudoparticle Neutralization Assay for Detecting Ebola- Neutralizing Antibodies in Biosafety Level 2 Settings - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Host-Primed Ebola Virus GP Exposes a Hydrophobic NPC1 Receptor-Binding Pocket, Revealing a Target for Broadly Neutralizing Antibodies - PMC [pmc.ncbi.nlm.nih.gov]

The Nucleoside Analog GS-5734 (Remdesivir): A Potent Inhibitor of the Ebola Virus Replication Cycle

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ebola virus (EBOV), a member of the Filoviridae family, is the causative agent of a severe and often fatal hemorrhagic fever. The viral replication machinery, particularly the RNA-dependent RNA polymerase (RdRp) complex, represents a critical target for antiviral therapeutic development. This technical guide provides a comprehensive overview of the small molecule inhibitor GS-5734, more commonly known as Remdesivir, and its profound effects on the EBOV replication cycle. Remdesivir is a prodrug of a 1'-cyano-substituted adenosine nucleotide analog that demonstrates broad-spectrum activity against a range of RNA viruses. This document details the mechanism of action of Remdesivir, summarizes key quantitative data on its antiviral potency and cytotoxicity, provides detailed experimental protocols for its evaluation, and visualizes its mechanism of action and relevant experimental workflows.

The Ebola Virus Replication Cycle: A Brief Overview

The EBOV replication cycle begins with the attachment of the viral glycoprotein (GP) to host cell receptors, leading to viral entry via macropinocytosis.[1][2] Once inside the endosome, the viral and host membranes fuse, releasing the viral ribonucleoprotein (RNP) complex into the cytoplasm.[2][3] The RNP complex, consisting of the single-stranded, negative-sense RNA genome encapsidated by the nucleoprotein (NP), and associated with the viral proteins VP35, VP30, and the large protein (L), which contains the RdRp activity, is the central machinery for viral RNA synthesis.[4][5]

The RdRp complex carries out two essential processes:

-

Transcription: The viral genome is transcribed into multiple, capped, and polyadenylated messenger RNAs (mRNAs), which are then translated by the host cell machinery to produce viral proteins.[3]

-

Replication: The negative-sense genome is used as a template to synthesize a full-length, positive-sense antigenome. This antigenome then serves as a template for the synthesis of new negative-sense genomes, which are encapsidated by newly synthesized NP to form progeny RNPs.[3][5]

These new RNP complexes are then transported to the plasma membrane, where they are incorporated into new virions that bud from the host cell, completing the replication cycle.[3]

GS-5734 (Remdesivir): Mechanism of Action

Remdesivir is a prodrug that is metabolized within the host cell to its active triphosphate form, GS-443902.[6] This active metabolite is an analog of adenosine triphosphate (ATP) and acts as a potent inhibitor of the EBOV RdRp.[6]

The primary mechanism of action of Remdesivir against the EBOV RdRp is delayed chain termination .[6] The active triphosphate form, GS-443902, competes with the natural ATP substrate for incorporation into the nascent viral RNA strand.[6][7] While the EBOV RdRp incorporates GS-443902 with an efficiency similar to ATP, its presence in the growing RNA chain does not immediately halt synthesis.[6][7] Instead, chain termination is predominantly observed after the incorporation of five additional nucleotides.[6][7] This delayed termination is a specific feature of the 1'-cyano modification of Remdesivir.[6]

The incorporation of the bulky Remdesivir analog into the RNA strand is thought to cause a steric clash within the RdRp active site as the template-product duplex translocates, ultimately leading to the cessation of RNA synthesis. This effectively truncates both genomic and antigenomic RNA, as well as viral mRNAs, thereby inhibiting viral replication and transcription.

Quantitative Data on the Antiviral Activity of Remdesivir

The antiviral potency and cytotoxicity of Remdesivir against Ebola virus have been evaluated in various in vitro systems. The following tables summarize key quantitative data.

Table 1: In Vitro Efficacy of Remdesivir against Ebola Virus

| Assay Type | Cell Line | Virus Strain | EC50 (µM) | Reference(s) |

| Antiviral Assay | Human Macrophages | EBOV | 0.086 | [8] |

| Antiviral Assay | Vero E6 | EBOV | ~0.1 | [6] |

| Minigenome Assay | Huh7 | EBOV | Sub-micromolar | [9] |

| Antiviral Assay | HepG2 | EBOV | 0.2841 (EC90) | [10] |

Table 2: In Vitro Cytotoxicity of Remdesivir

| Cell Line | CC50 (µM) | Reference(s) |

| Huh7.5 | 15.2 | [11] |

| Vero E6 | >10 | [12] |

| Calu-3 | >100 | [11] |

| Caco-2 | >100 | [11] |

Table 3: In Vitro RdRp Inhibition by Remdesivir Triphosphate (GS-443902)

| Parameter | Value | Reference(s) |

| Selectivity (ATP vs. GS-443902) | ~4-fold preference for ATP | [6][7] |

| IC50 | Not explicitly reported, but potent inhibition observed at low micromolar concentrations | [13] |

Experimental Protocols

Ebola Virus Minigenome Assay

The Ebola virus minigenome assay is a powerful tool to study viral transcription and replication in a biosafety level 2 (BSL-2) laboratory. It relies on the co-expression of the EBOV RNP proteins (L, VP35, VP30, and NP) and a "minigenome" plasmid that contains a reporter gene (e.g., luciferase) flanked by the EBOV leader and trailer sequences. The activity of the reconstituted RNP complex on the minigenome results in the expression of the reporter gene, which can be quantified.

Materials:

-

HEK293T or Huh7 cells

-

Expression plasmids for EBOV L, VP35, VP30, and NP

-

EBOV minigenome plasmid encoding a reporter gene (e.g., p3E5E-Luc)

-

Transfection reagent (e.g., Lipofectamine 2000)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Luciferase assay system

-

Remdesivir (or other test compounds)

Protocol:

-

Cell Seeding: Seed HEK293T or Huh7 cells in 24-well plates at a density that will result in 70-80% confluency on the day of transfection.

-

Transfection: Prepare a transfection mix containing the expression plasmids for L (0.5 µg), VP35 (0.025 µg), VP30 (0.025 µg), NP (0.25 µg), and the EBOV minigenome (0.75 µg) per well.[9] Follow the manufacturer's protocol for the chosen transfection reagent.

-

Compound Addition: At 4 hours post-transfection, add serial dilutions of Remdesivir (or a vehicle control) to the cells.[9]

-

Incubation: Incubate the cells for 48 hours at 37°C in a 5% CO2 incubator.

-

Luciferase Assay: Lyse the cells and measure the luciferase activity according to the manufacturer's instructions for the chosen luciferase assay system.

-

Data Analysis: Normalize the luciferase activity to a control (e.g., co-transfected Renilla luciferase) and calculate the EC50 value of Remdesivir by fitting the dose-response data to a suitable model.

In Vitro RdRp Inhibition Assay

This assay directly measures the inhibitory effect of the active triphosphate form of Remdesivir (GS-443902) on the enzymatic activity of the purified EBOV RdRp complex.

Materials:

-

Purified recombinant EBOV L-VP35 complex

-

RNA template and primer

-

Radionuclide-labeled nucleotide (e.g., [α-³²P]GTP)

-

Unlabeled ATP, CTP, UTP, and GTP

-

GS-443902 (Remdesivir triphosphate)

-

Reaction buffer

-

Polyacrylamide gel electrophoresis (PAGE) apparatus

-

Phosphorimager

Protocol:

-

Reaction Setup: In a reaction tube, combine the purified EBOV L-VP35 complex, the RNA template/primer, and the reaction buffer.

-

Inhibitor Addition: Add increasing concentrations of GS-443902 to the reaction tubes.

-

Initiation of Reaction: Start the reaction by adding a mix of nucleotides, including the radionuclide-labeled nucleotide.

-

Incubation: Incubate the reaction at the optimal temperature for the EBOV RdRp (typically 30-37°C) for a defined period (e.g., 30-60 minutes).

-

Reaction Quenching: Stop the reaction by adding a stop solution (e.g., formamide with EDTA).

-

Gel Electrophoresis: Separate the RNA products by size using denaturing PAGE.

-

Visualization and Quantification: Visualize the radiolabeled RNA products using a phosphorimager and quantify the band intensities to determine the extent of inhibition at each concentration of GS-443902.

-

Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Plaque Assay for Antiviral Susceptibility Testing

The plaque assay is a standard virological method used to quantify infectious virus and to determine the susceptibility of the virus to antiviral compounds.

Materials:

-

Vero E6 cells

-

Ebola virus stock

-

Cell culture medium (e.g., DMEM with 2% FBS)

-

Agarose overlay medium

-

Neutral red stain

-

Remdesivir (or other test compounds)

Protocol:

-

Cell Seeding: Seed Vero E6 cells in 6-well plates to form a confluent monolayer.

-

Compound Pre-treatment: Pre-treat the cell monolayers with serial dilutions of Remdesivir for 1 hour.

-

Virus Infection: Infect the cells with a known amount of Ebola virus (e.g., 100 plaque-forming units per well).

-

Adsorption: Allow the virus to adsorb to the cells for 1 hour at 37°C.

-

Overlay: Remove the virus inoculum and overlay the cells with a medium containing agarose and the corresponding concentration of Remdesivir.

-

Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 7-10 days, or until plaques are visible.

-

Staining: Stain the cells with neutral red to visualize the plaques.

-

Plaque Counting: Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction at each drug concentration compared to the untreated control and determine the EC50 value.

Visualizations

Ebola Virus Replication Cycle

Caption: Overview of the Ebola virus replication cycle.

Mechanism of Action of Remdesivir

Caption: Mechanism of action of Remdesivir against EBOV RdRp.

Experimental Workflow for Ebola Virus Minigenome Assay

Caption: Workflow for the Ebola virus minigenome assay.

Impact on Host Cell Signaling Pathways

Currently, there is limited specific information available on the direct effects of Remdesivir on host cell signaling pathways in the context of Ebola virus infection. The primary mechanism of action is understood to be the direct inhibition of the viral RdRp. However, by reducing viral replication and the production of viral proteins, Remdesivir indirectly mitigates the virus-induced dysregulation of host cell signaling. For instance, EBOV infection is known to antagonize the host's innate immune response, particularly the interferon pathway. By suppressing viral replication, Remdesivir can help to restore a more effective host antiviral response. Further research is needed to elucidate any direct interactions of Remdesivir or its metabolites with host cell kinases or other signaling molecules.

Conclusion

GS-5734 (Remdesivir) is a potent and selective inhibitor of the Ebola virus RNA-dependent RNA polymerase. Its mechanism of action, delayed chain termination, provides a robust means of disrupting the viral replication cycle. The quantitative data from in vitro studies demonstrate its significant antiviral activity at concentrations that are well tolerated by host cells. The experimental protocols detailed in this guide provide a framework for the continued evaluation of Remdesivir and other potential anti-Ebola virus therapeutics. As our understanding of the intricate interactions between the virus, the host, and antiviral agents deepens, so too will our ability to combat this formidable pathogen.

References

- 1. Ebola Virus [media.hhmi.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. uniquescientificpublishers.com [uniquescientificpublishers.com]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. mdpi.com [mdpi.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. The journey of remdesivir: from Ebola to COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. journals.asm.org [journals.asm.org]

- 11. journals.asm.org [journals.asm.org]

- 12. Remdesivir Inhibits SARS-CoV-2 in Human Lung Cells and Chimeric SARS-CoV Expressing the SARS-CoV-2 RNA Polymerase in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The antiviral compound remdesivir potently inhibits RNA-dependent RNA polymerase from Middle East respiratory syndrome coronavirus - PMC [pmc.ncbi.nlm.nih.gov]

Initial Screening of a Novel Filovirus Entry Inhibitor: A Technical Overview

Disclaimer: The specific inhibitor "EBOV-IN-8" requested in the topic does not correspond to a recognized compound in the reviewed scientific literature. This guide will therefore focus on a representative and well-documented filovirus entry inhibitor, Compound 7 , a benzodiazepine derivative, to illustrate the principles of initial screening and characterization. All data and methodologies presented are based on published findings for this compound.

Introduction

The Filoviridae family, which includes Ebola virus (EBOV) and Marburg virus (MARV), poses a significant threat to global health due to the high mortality rates associated with the hemorrhagic fevers they cause. The development of effective antiviral therapeutics is a critical priority. A key strategy in antiviral drug discovery is the identification of small molecules that inhibit viral entry into host cells, a crucial first step in the viral life cycle. This document outlines the initial screening and characterization of a novel filovirus entry inhibitor, herein exemplified by Compound 7.

Quantitative Efficacy and Cytotoxicity

The initial assessment of an antiviral compound involves determining its potency in inhibiting viral infection and its toxicity to host cells. This is typically quantified by the 50% inhibitory concentration (IC50) and the 50% cytotoxic concentration (CC50), respectively. A promising antiviral candidate will exhibit a low IC50 and a high CC50, resulting in a high selectivity index (SI = CC50/IC50).

The inhibitory activity of Compound 7 was evaluated against both Ebola virus and Marburg virus. The results are summarized in the table below.

| Compound | Virus | Assay Type | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| Compound 7 | Infectious EBOV | Cell-based | 10 | >50 | >5 | |

| Compound 7 | Infectious MARV | Cell-based | 12 | >50 | >4.2 | |

| Compound 7 | HIV/EBOV-GP pseudotype | Cell-based | - | >25 | - |

Experimental Protocols

The discovery and initial characterization of Compound 7 involved a multi-step process, including a high-throughput screening (HTS) campaign using a pseudovirus system, followed by validation with infectious viruses.

High-Throughput Screening (HTS) with Pseudotyped Viruses

A common and safe method for screening inhibitors of highly pathogenic viruses is the use of pseudotyped viruses. In this system, the envelope glycoprotein (GP) of the virus of interest (e.g., EBOV-GP) is expressed on the surface of a replication-deficient viral core, such as that of human immunodeficiency virus (HIV).

-

Pseudovirus Production: Pseudoviruses were generated by co-transfecting cells (e.g., 293T) with a plasmid encoding the EBOV glycoprotein (EBOV-GP) and a plasmid for an HIV backbone that contains a reporter gene (e.g., luciferase). A counterscreening virus was also produced using the vesicular stomatitis virus glycoprotein (VSV-G).

-

Compound Screening: A library of small molecules was screened for their ability to inhibit infection by the HIV/EBOV-GP pseudotype virus.

-

Counterscreening: Hits from the primary screen were then tested against the HIV/VSV-G pseudotype to eliminate compounds that non-specifically inhibited HIV replication or were generally cytotoxic. Compounds that specifically blocked HIV/EBOV-GP infection were selected for further analysis.

-

Cytotoxicity Assay: The cytotoxicity of the specific hits was determined in the host cell line to calculate the CC50 values.

Validation with Infectious Filoviruses

Compounds that showed specific inhibitory activity in the pseudovirus assay were then tested for their efficacy against infectious EBOV and MARV in a Biosafety Level 4 (BSL-4) laboratory.

-

Cell Lines: HeLa cells, a human cell line susceptible to filovirus infection, were used for the validation assays.

-

Infection and Treatment: Cells were treated with various concentrations of the test compound for one hour prior to infection with wild-type EBOV or MARV.

-

Quantification of Inhibition: The level of viral infection was quantified, and the IC50 values were determined from dose-response curves.

Visualizing the Screening Workflow and Mechanism of Action

High-Throughput Screening Workflow

The following diagram illustrates the logical flow of the high-throughput screening process that led to the identification of specific EBOV entry inhibitors like Compound 7.

Caption: High-throughput screening workflow for identifying filovirus entry inhibitors.

Proposed Mechanism of Action: Viral Entry Inhibition

Time-of-addition studies suggest that Compound 7 acts at an early stage of the viral life cycle, specifically during viral entry. The compound is thought to bind to the EBOV glycoprotein (GP), thereby inhibiting its function. The following diagram illustrates this proposed mechanism.

Caption: Proposed mechanism of action for Compound 7 as a filovirus entry inhibitor.

Conclusion

The initial screening of small molecule libraries using pseudotyped viruses has proven to be an effective strategy for identifying novel inhibitors of highly pathogenic viruses like Ebola and Marburg. Compound 7, a benzodiazepine derivative, demonstrates potent and specific inhibitory activity against filovirus entry with a favorable preliminary safety profile. Further studies to optimize the structure of this compound and to fully elucidate its mechanism of action are warranted to develop it as a potential therapeutic agent against filovirus infections.

Methodological & Application

Application Notes and Protocols for a Cell-Based Assay to Identify Ebola Virus Entry Inhibitors

These application notes provide a comprehensive protocol for a cell-based high-throughput screening assay designed to identify and characterize small molecule inhibitors of Ebola virus (EBOV) entry. The described methodology utilizes pseudotyped viruses expressing the EBOV glycoprotein (GP) and is suitable for researchers in virology, drug discovery, and infectious disease.

Introduction

Ebola virus disease (EVD) is a severe and often fatal illness in humans.[1] The EBOV glycoprotein (GP) is crucial for the virus's entry into host cells, making it a prime target for antiviral drug development.[2] The entry process is multi-step, involving attachment to the cell surface, endocytosis, and fusion of the viral and host membranes within the endosome.[3][4] This process is mediated by the interaction of GP with host factors, including endosomal cysteine proteases like cathepsin B and the Niemann-Pick C1 (NPC1) protein.[2][5] This protocol details a robust cell-based assay to screen for inhibitors of this critical viral entry stage. The assay employs a recombinant EBOV expressing a luciferase reporter gene, allowing for rapid and quantitative assessment of viral entry and its inhibition.[6]

Principle of the Assay

The assay is based on the principle of a pseudovirus system. A replication-deficient viral core, often from a retrovirus or lentivirus, is engineered to express the EBOV GP on its surface. This pseudovirus is also engineered to carry a reporter gene, such as luciferase. When the pseudovirus successfully enters a target host cell, the reporter gene is expressed, and its activity (in this case, light emission) can be measured. A reduction in the reporter signal in the presence of a test compound indicates inhibition of viral entry. This system provides a safer alternative to working with live, replication-competent EBOV, which requires Biosafety Level 4 (BSL-4) containment.

Data Presentation

The efficacy of potential inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the reporter signal by 50%.

| Compound | IC50 (µM) |

| Inhibitor A | ~0.28[2] |

| Inhibitor B | ~10[2] |

Experimental Protocols

Materials and Reagents

-

Cell Lines: HEK293T cells (for pseudovirus production), Vero E6 cells (for infection assay)

-

Plasmids:

-

Expression plasmid for EBOV GP

-

Expression plasmids for viral core proteins (e.g., HIV-1 Gag-Pol)

-

Lentiviral or retroviral vector plasmid encoding a reporter gene (e.g., Firefly Luciferase)

-

-

Cell Culture Media:

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

L-glutamine

-

-

Transfection Reagent: (e.g., Lipofectamine 2000 or similar)

-

Luciferase Assay Reagent: (e.g., Bright-Glo™ Luciferase Assay System)

-

White, opaque 96-well plates

-

Luminometer

-

Test compounds

Pseudovirus Production (in HEK293T cells)

-

Cell Seeding: The day before transfection, seed HEK293T cells in a 10 cm dish at a density that will result in 70-80% confluency on the day of transfection.

-

Transfection:

-

Prepare a DNA mixture containing the EBOV GP expression plasmid, the viral core protein packaging plasmid, and the reporter gene vector plasmid.

-

Transfect the HEK293T cells with the DNA mixture using a suitable transfection reagent according to the manufacturer's instructions.

-

-

Incubation: Incubate the transfected cells at 37°C in a 5% CO2 incubator.

-

Harvesting Pseudovirus: After 48-72 hours post-transfection, harvest the cell culture supernatant containing the pseudotyped virus particles.

-

Clarification: Centrifuge the supernatant at a low speed (e.g., 500 x g for 10 minutes) to pellet any cell debris.

-

Storage: The clarified pseudovirus-containing supernatant can be used immediately or aliquoted and stored at -80°C for future use.

EBOV Entry Inhibition Assay (in Vero E6 cells)

-

Cell Seeding: Seed Vero E6 cells in a white, opaque 96-well plate at a density of 2 x 10^4 cells per well and incubate overnight at 37°C in a 5% CO2 incubator.

-

Compound Preparation: Prepare serial dilutions of the test compounds in cell culture medium.

-

Treatment: Remove the medium from the Vero E6 cells and add the diluted test compounds to the wells. Include a "no compound" control (vehicle control) and a "no virus" control.

-

Infection: Add the EBOV GP-pseudotyped virus to each well (except the "no virus" control). The amount of virus should be predetermined to give a robust luciferase signal.

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

-

Luciferase Assay:

-

Remove the plates from the incubator and allow them to equilibrate to room temperature.

-

Add the luciferase assay reagent to each well according to the manufacturer's instructions.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

-

Visualizations

Caption: Ebola Virus Entry Pathway.

Caption: EBOV Entry Inhibitor Assay Workflow.

References

- 1. Ebola - Wikipedia [en.wikipedia.org]

- 2. academic.oup.com [academic.oup.com]

- 3. Molecular mechanisms of Ebola pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular mechanisms of Ebola virus pathogenesis: focus on cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. A novel Ebola virus expressing luciferase allows for rapid and quantitative testing of antivirals - PMC [pmc.ncbi.nlm.nih.gov]

EBOV-IN-8: Application Notes and Protocols for Ebola Virus Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

EBOV-IN-8, also identified as Compound 30, is a small molecule inhibitor of Ebola virus (EBOV) entry.[1][2][3] This compound has been identified as a potential therapeutic agent against Ebola virus disease (EVD) by targeting the crucial interaction between the viral glycoprotein (GP) and the host's Niemann-Pick C1 (NPC1) protein, a necessary step for viral entry into the host cell cytoplasm.[4] These application notes provide detailed information on the use of this compound in a research setting, including its mechanism of action, quantitative data, and experimental protocols for its evaluation.

Mechanism of Action

Ebola virus enters host cells through a multi-step process that begins with attachment to the cell surface, followed by endocytosis.[4] Within the endosome, the viral glycoprotein (GP) is cleaved by host proteases, such as cathepsins, which exposes the receptor-binding site on the GP1 subunit. This cleaved GP then binds to the endosomal protein NPC1.[4] This interaction is critical for triggering the fusion of the viral and endosomal membranes, allowing the viral genome to enter the cytoplasm and initiate replication.

This compound is proposed to act as an inhibitor of this critical protein-protein interaction between the cleaved Ebola virus glycoprotein (GPcl) and the C-domain of the NPC1 receptor (NPC1-C). By blocking this interaction, this compound effectively prevents the fusion of the viral and endosomal membranes, thus halting the viral life cycle at the entry stage.

Quantitative Data

The inhibitory activity of this compound was evaluated using a lentiviral EBOV-GP-pseudotyped infection assay. This assay utilizes a replication-defective lentivirus expressing the Ebola virus glycoprotein on its surface, allowing for the safe study of viral entry in a Biosafety Level 2 (BSL-2) laboratory.

| Compound | Assay System | Cell Line | Endpoint Measurement | Result | Cytotoxicity (CC50) | Selectivity Index (SI) | Reference |

| This compound | Lentiviral EBOV-GP-pseudotyped virus | HeLa cells | Luciferase activity | 62.1% inhibition at 10 µM | > 50 µM | > 5 | [4] |

| MBX2254 | Lentiviral EBOV-GP-pseudotyped virus | HeLa cells | Luciferase activity | IC50 = 2.5 µM | > 50 µM | > 20 | [4] |

| MBX2270 | Lentiviral EBOV-GP-pseudotyped virus | HeLa cells | Luciferase activity | IC50 = 14.2 µM | > 50 µM | > 3.5 | [4] |

Experimental Protocols

Pseudovirus Production and Titration

This protocol describes the generation of lentiviral particles pseudotyped with the Ebola virus glycoprotein (EBOV-GP), which can be used for screening and characterization of entry inhibitors like this compound in a BSL-2 environment.

Materials:

-

HEK293T cells

-

HeLa cells

-

DMEM with 10% FBS and 1% Penicillin-Streptomycin

-

pLenti-Luc (lentiviral backbone vector with luciferase reporter)

-

psPAX2 (packaging plasmid)

-

pcDNA3.1-EBOV-GP (plasmid expressing EBOV glycoprotein)

-

Transfection reagent (e.g., Lipofectamine 3000)

-

0.45 µm syringe filter

-

96-well white, clear-bottom plates

-

Luciferase assay reagent

Procedure:

-

Day 1: Seed HEK293T cells: Plate HEK293T cells in a 10 cm dish at a density that will result in 70-80% confluency on the day of transfection.

-

Day 2: Transfection: Co-transfect the HEK293T cells with the pLenti-Luc, psPAX2, and pcDNA3.1-EBOV-GP plasmids using a suitable transfection reagent according to the manufacturer's protocol.

-

Day 4: Harvest Pseudovirus: At 48 hours post-transfection, collect the cell culture supernatant.

-

Centrifuge the supernatant at 3,000 x g for 10 minutes to pellet cell debris.

-

Filter the clarified supernatant through a 0.45 µm filter.

-

Titration: a. Seed HeLa cells in a 96-well white, clear-bottom plate. b. On the following day, prepare serial dilutions of the filtered pseudovirus supernatant. c. Infect the HeLa cells with the serial dilutions. d. After 48 hours of incubation, measure luciferase activity using a luciferase assay system and a luminometer. e. Calculate the viral titer as relative light units (RLU) per ml.

-

Storage: Aliquot the pseudovirus and store at -80°C for long-term use.

EBOV-GP Pseudovirus Inhibition Assay

This protocol details the procedure for evaluating the inhibitory effect of this compound on Ebola virus entry using the pseudotyped virus.

Materials:

-

HeLa cells

-

EBOV-GP pseudotyped lentivirus (titered)

-

This compound (dissolved in DMSO)

-

Control compounds (e.g., DMSO as negative control, a known inhibitor as positive control)

-

96-well white, clear-bottom plates

-

Luciferase assay reagent

Procedure:

-

Day 1: Seed HeLa cells: Plate HeLa cells in a 96-well white, clear-bottom plate at a density of 1 x 10^4 cells per well.

-

Day 2: Compound Treatment and Infection: a. Prepare serial dilutions of this compound in cell culture medium. The final DMSO concentration should be kept below 0.5%. b. Add the compound dilutions to the cells and incubate for 1 hour at 37°C. c. Add the EBOV-GP pseudovirus at a pre-determined multiplicity of infection (MOI). d. Include wells with cells only (no virus, no compound), cells with virus and DMSO (vehicle control), and cells with a known inhibitor (positive control).

-

Day 4: Measure Luciferase Activity: a. After 48 hours of incubation, lyse the cells and measure the luciferase activity according to the manufacturer's instructions.

-

Data Analysis: a. Normalize the luciferase readings to the vehicle control (100% infection). b. Plot the percentage of inhibition against the compound concentration and determine the IC50 value using a non-linear regression analysis.

Cytotoxicity Assay

It is essential to assess the cytotoxicity of this compound to ensure that the observed antiviral effect is not due to cell death.

Materials:

-

HeLa cells

-

This compound (dissolved in DMSO)

-

96-well clear plates

-

Cell viability assay reagent (e.g., CellTiter-Glo, MTT)

Procedure:

-

Day 1: Seed HeLa cells: Plate HeLa cells in a 96-well clear plate at a density of 1 x 10^4 cells per well.

-

Day 2: Compound Treatment: a. Prepare serial dilutions of this compound in cell culture medium, mirroring the concentrations used in the inhibition assay. b. Add the compound dilutions to the cells.

-

Day 4: Measure Cell Viability: a. After 48 hours of incubation, perform the cell viability assay according to the manufacturer's protocol.

-

Data Analysis: a. Normalize the viability readings to the vehicle control (100% viability). b. Plot the percentage of viability against the compound concentration and determine the CC50 (50% cytotoxic concentration) value. c. Calculate the Selectivity Index (SI) as CC50 / IC50. A higher SI value indicates a more favorable safety profile.

Conclusion

This compound represents a promising starting point for the development of novel anti-Ebola therapeutics. Its mechanism of action, targeting the host-virus interaction between NPC1 and GP, is a validated strategy for inhibiting filovirus entry. The provided protocols offer a framework for researchers to further investigate the antiviral properties and mechanism of this compound and similar compounds in a safe and controlled laboratory setting. Further studies, including in vivo efficacy and safety assessments, are necessary to determine its potential as a clinical candidate.

References

- 1. 2.6. GP-NPC1 binding assay [bio-protocol.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Identification of potential inhibitors of protein-protein interaction useful to fight against Ebola and other highly pathogenic viruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification of potential inhibitors of protein-protein interaction useful to fight against Ebola and other highly pathogenic viruses - PMC [pmc.ncbi.nlm.nih.gov]

EBOV-IN-8: Application Notes and Protocols for In Vitro Studies